sodium;1-amino-4-anilino-9,10-dioxoanthracene-2-sulfonate
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Overview
Description
The compound with the identifier “sodium;1-amino-4-anilino-9,10-dioxoanthracene-2-sulfonate” is known as Carbonyldiimidazole. It is an organic compound with the molecular formula (C₃H₃N₂)₂CO. Carbonyldiimidazole is a white crystalline solid that is often used in organic synthesis, particularly for the coupling of amino acids in peptide synthesis.
Preparation Methods
Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed along with the solvent to yield the crystalline product in approximately 90% yield. The reaction can be represented as follows: [ 4 , \text{C₃H₄N₂} + \text{C(O)Cl₂} \rightarrow (\text{C₃H₃N₂})₂\text{CO} + 2 , [\text{C₃H₃N₂H₂}]Cl ]
Chemical Reactions Analysis
Carbonyldiimidazole undergoes various types of chemical reactions, including:
Combination Reactions: It reacts with amines to form amides, carbamates, and ureas. For example, the reaction with an amine can be represented as[ (\text{C₃H₃N₂})₂\text{CO} + \text{RNH₂} \rightarrow \text{RNHCO}(\text{C₃H₃N₂}) ]
Hydrolysis: It hydrolyzes readily to give back imidazole and carbon dioxide[ (\text{C₃H₃N₂})₂\text{CO} + \text{H₂O} \rightarrow 2 , \text{C₃H₄N₂} + \text{CO₂} ]
Scientific Research Applications
Carbonyldiimidazole is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a reagent in organic synthesis for the formation of amides, carbamates, and ureas. It is also employed in the synthesis of peptides.
Biology: It is used in the preparation of biologically active compounds and in the modification of biomolecules.
Medicine: It is used in the synthesis of pharmaceutical compounds and in drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
Carbonyldiimidazole acts as a coupling agent in organic synthesis. It facilitates the formation of amide bonds by reacting with carboxylic acids to form an intermediate that can then react with amines to form the desired amide. The mechanism involves the activation of the carboxylic acid by carbonyldiimidazole, followed by nucleophilic attack by the amine.
Comparison with Similar Compounds
Carbonyldiimidazole is similar to other coupling agents such as dicyclohexylcarbodiimide and N,N’-diisopropylcarbodiimide. it is unique in that it is less reactive than acid chlorides but more easily handled and avoids the use of thionyl chloride, which can cause side reactions. Similar compounds include:
- Dicyclohexylcarbodiimide
- N,N’-diisopropylcarbodiimide
- Phosgene
- Imidazole
Carbonyldiimidazole stands out due to its ease of handling and its ability to form stable intermediates that facilitate the formation of amide bonds.
Properties
IUPAC Name |
sodium;1-amino-4-anilino-9,10-dioxoanthracene-2-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O5S.Na/c21-18-15(28(25,26)27)10-14(22-11-6-2-1-3-7-11)16-17(18)20(24)13-9-5-4-8-12(13)19(16)23;/h1-10,22H,21H2,(H,25,26,27);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKZXCROQGHXTI-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N2NaO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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